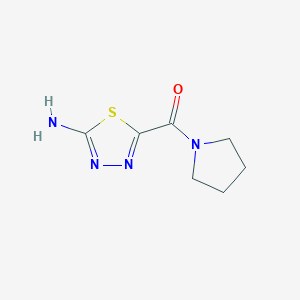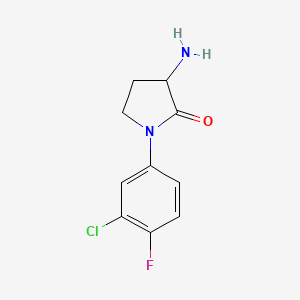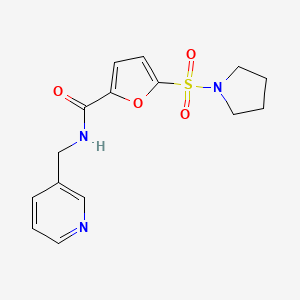
Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a cyclopropyl ketone derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
This compound is involved in innovative organic synthesis methods, including photochemically induced radical alkenylation of C(sp3)–H bonds. This metal-free reaction allows for the chemoselective substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds, facilitating the synthesis of complex natural products and pharmaceuticals (Amaoka et al., 2014).
Catalytic Processes
Cyclopropyl methanols, when reacted with sulfonamides, undergo gold- and silver-catalyzed tandem amination/ring expansion . This method produces pyrrolidine derivatives efficiently, showcasing a broad applicability to various cyclopropyl methanols and sulfonamide substrates (Rao & Chan, 2008).
Asymmetric Synthesis
The compound is also pivotal in the asymmetric Michael addition of cyclohexanone and cyclopentanone to nitroolefins, demonstrating its use as an efficient organocatalyst for synthesizing γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).
Synthesis of Heterocyclic Compounds
Research shows its role in the synthesis of tetrahydroquinazolinone derivatives through Diels–Alder reactions, indicating its utility in creating structurally diverse heterocyclic compounds (Dalai et al., 2006).
Molecular Structure Analysis
Studies involving molecular structure analysis of compounds containing cyclopropyl groups have elucidated the conformational and electronic properties of such molecules, contributing to the understanding of their chemical behavior and potential for further applications in synthesis and drug design (Huang et al., 2021).
Wirkmechanismus
Target of Action
The compound “Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone” contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with one or more biological targets.
Mode of Action
Compounds containing a pyrrolidine ring often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information on the targets and mode of action of “Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone”, it’s difficult to predict the biochemical pathways it might affect. Pyrrolidine derivatives have been found to possess various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Pyrrolidine derivatives are generally well absorbed and distributed in the body due to their lipophilic nature .
Result of Action
Given the biological activities of other pyrrolidine derivatives , it’s possible that this compound may have similar effects.
Action Environment
Like other organic compounds, its stability and activity may be affected by factors such as temperature, ph, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c16-14(11-6-7-11)15-9-8-13(10-15)19(17,18)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMOBISSCLRUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2568625.png)
![N-[(1-Aminocycloheptyl)methyl]-2-(5-tert-butyltetrazol-2-yl)acetamide;hydrochloride](/img/structure/B2568626.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid](/img/structure/B2568627.png)
![3-(phenylthio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2568628.png)
![N-(2,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2568629.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2568631.png)


![N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine](/img/structure/B2568638.png)

![2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2568640.png)
![1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole](/img/structure/B2568644.png)
